2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
CAS No.:
Cat. No.: VC16218960
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 2-chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C8H14ClNO2/c9-4-8(12)10-3-1-2-7(5-10)6-11/h7,11H,1-6H2 |
| Standard InChI Key | SLXDMORVZNYZPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCl)CO |
Introduction
2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound belonging to the category of halogenated ketones. It features a chlorinated ethanone group and a piperidine ring with a hydroxymethyl substitution, making it a compound of interest in medicinal chemistry and organic synthesis. The Chemical Abstracts Service (CAS) number for this compound is 4593-19-5, which aids in its identification within chemical databases.
Synthesis Methods
The synthesis of 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves a reaction between chloroacetyl chloride and 3-(hydroxymethyl)piperidine. This reaction requires careful control of conditions to optimize yield and purity.
Medicinal Chemistry
This compound is notable for its potential applications in medicinal chemistry, particularly in drug development. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Organic Synthesis
The compound's reactivity, influenced by both its electrophilic carbonyl group and its leaving group ability due to the chlorine atom, makes it useful in various synthetic applications.
Data Tables
Given the limited availability of specific data for this compound, the following table summarizes its general characteristics:
| Property | Description |
|---|---|
| CAS Number | 4593-19-5 |
| Chemical Class | Halogenated Ketone |
| Synthesis | Reaction of chloroacetyl chloride with 3-(hydroxymethyl)piperidine |
| Potential Use | Medicinal chemistry and organic synthesis |
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